N-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c1-3-28-16-9-12(7-8-15(16)25)18-17(11(2)22-20(27)24-18)19(26)23-14-6-4-5-13(21)10-14/h4-10,18,25H,3H2,1-2H3,(H,23,26)(H2,22,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUFKIRMXZBYJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC(=CC=C3)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound belonging to the tetrahydropyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including structure-activity relationships, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydropyrimidine ring with various substituents:
- Molecular Formula : CHClNO
- Molecular Weight : 401.8 g/mol
- CAS Number : 941944-41-8
The presence of both ethoxy and hydroxy groups, along with a chlorophenyl moiety, enhances its solubility and bioactivity compared to other derivatives lacking these functional groups .
Biological Activity Overview
Compounds in the tetrahydropyrimidine class have been studied for various biological activities, including:
- Anticancer Activity : Several studies have indicated that tetrahydropyrimidines exhibit cytotoxic effects against various cancer cell lines. The specific compound has shown promising results in inhibiting cell proliferation in cervical (HeLa), liver (HepG2), and lung (A549) cancer cells .
- Antiviral Properties : Similar compounds have demonstrated antiviral activity against different viral strains, suggesting potential applications in antiviral drug development.
- Anti-inflammatory Effects : The compound's unique structure may contribute to anti-inflammatory properties, making it a candidate for further research in inflammatory disease treatments.
The mechanism of action of this compound involves interactions with biological macromolecules. Studies suggest that it may act as a topoisomerase inhibitor, which is crucial for DNA replication and repair processes .
Anticancer Activity
In a study examining the cytotoxic effects of various Mannich bases, N-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine was found to exhibit significant antiproliferative activity against human cancer cell lines. The IC50 values ranged from 8.2 to 32.1 μM depending on the cell type tested .
Structure-Activity Relationship (SAR)
The structural modifications of tetrahydropyrimidines significantly influence their biological activity. For instance:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4-fluorophenyl)-6-methyl-2-oxo-tetrahydropyrimidine | Structure | Anticancer activity against EGFR/HER2 |
| N-(4-chlorophenyl)-6-methyl-2-oxo-tetrahydropyrimidine | Structure | Antiviral properties |
| Ethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-tetrahydropyrimidine | Structure | Potential anti-inflammatory effects |
This table illustrates how different substituents can modify the pharmacological profile of related compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Pyrimidine Core
Substituents at the 4-Position
- Target Compound: 3-ethoxy-4-hydroxyphenyl group.
- Compound in : 4-ethoxyphenyl group.
- Compound in : 2-chlorophenyl group.
Substituents at the 2-Position (Oxo vs. Thioxo)
- Target Compound: 2-oxo group. The oxo group participates in keto-enol tautomerism, affecting electronic distribution and binding affinity .
- Compounds in and : 2-thioxo group.
Variations in the N-Substituent
- Target Compound : 3-chlorophenyl.
- Compound in : 4-chloro-2,5-dimethoxyphenyl.
- Compound in : 3-chloro-2-oxo-4-phenylazetidin-1-yl.
Table 1: Key Comparisons
*LogP estimated using fragment-based methods.
Solubility and Lipophilicity
Q & A
Q. What synthetic methodologies are reported for the preparation of this tetrahydropyrimidine carboxamide derivative?
The compound can be synthesized via Biginelli-like multicomponent reactions, typically involving a β-keto ester, substituted aldehyde, and urea/thiourea derivatives under acidic catalysis. For example:
- Key steps : Cyclocondensation of ethyl acetoacetate, 3-ethoxy-4-hydroxybenzaldehyde, and N-(3-chlorophenyl)urea in ethanol with HCl as a catalyst at reflux (80–90°C) for 6–8 hours.
- Purification : Recrystallization from ethanol/water mixtures yields the product with >85% purity. Confirm regiochemistry via NOESY NMR to distinguish between possible tautomers .
- Optimization : Adjusting solvent polarity (e.g., using acetic acid) and catalyst loading (e.g., p-TsOH) can improve reaction efficiency .
Q. How is the molecular structure of this compound validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Data parameters : Monoclinic crystal system (space group P2₁/c), with mean C–C bond length = 1.53 Å and R-factor < 0.05 .
- Key structural features : Intramolecular hydrogen bonding between the 4-hydroxyphenyl –OH and the pyrimidine carbonyl oxygen (O···H distance ~1.82 Å), stabilizing the chair conformation of the tetrahydropyrimidine ring .
- Complementary techniques : FT-IR (C=O stretch at ~1680 cm⁻¹) and ¹³C NMR (carbonyl resonance at δ ~165 ppm) corroborate SC-XRD findings .
Advanced Research Questions
Q. How do substituents on the phenyl rings influence the compound’s conformational stability and intermolecular interactions?
Substituents like 3-chloro (electron-withdrawing) and 3-ethoxy-4-hydroxy (electron-donating) groups induce steric and electronic effects:
- Steric effects : The 3-chlorophenyl group at position 1 causes a 12.8° dihedral angle deviation from the pyrimidine plane, reducing π-stacking propensity .
- Hydrogen bonding : The 4-hydroxyphenyl –OH forms intermolecular O–H···O bonds (2.76 Å) with adjacent molecules, enhancing crystal packing density .
- Methodology : Compare SC-XRD data of analogs (e.g., 3-methoxy vs. 3-ethoxy) to quantify substituent effects on lattice energy and solubility .
Q. What experimental strategies are recommended to resolve contradictions in biological activity data across studies?
Discrepancies in reported IC₅₀ values (e.g., antimicrobial assays) may arise from assay conditions or impurity profiles:
- Controls : Include reference compounds (e.g., ciprofloxacin for antibacterial tests) and validate purity via HPLC-MS (≥95%).
- Dose-response curves : Use nonlinear regression models (e.g., four-parameter logistic) to calculate IC₅₀ with 95% confidence intervals.
- Mechanistic studies : Employ fluorescence quenching assays to assess binding to bacterial DNA gyrase, correlating activity with structural analogs .
Q. How can computational methods guide the design of derivatives with improved target selectivity?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations predict binding modes:
- Target selection : Dock against COX-2 (PDB ID: 5KIR) to prioritize anti-inflammatory candidates.
- Key interactions : The 2-oxo group forms hydrogen bonds with Arg120 (binding energy ΔG ~−8.2 kcal/mol), while the 3-chlorophenyl moiety occupies a hydrophobic pocket .
- Validation : Synthesize top-scoring analogs and validate via surface plasmon resonance (SPR) to measure binding kinetics (kₐ, kₑ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
